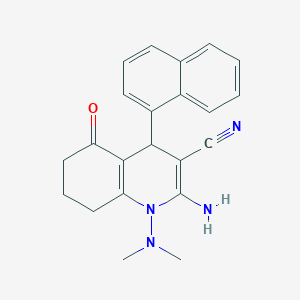![molecular formula C21H20N2O4S B11497401 N-{[5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophen-2-yl]carbonyl}tryptophan](/img/structure/B11497401.png)
N-{[5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophen-2-yl]carbonyl}tryptophan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[5-(3-Hydroxy-3-methylbut-1-yn-1-yl)thiophen-2-yl]formamido}-3-(1H-indol-3-yl)propanoic acid is a complex organic compound that features a combination of thiophene, indole, and formamido groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophen-2-yl]formamido}-3-(1H-indol-3-yl)propanoic acid typically involves multiple steps:
Formation of the Thiophene Derivative: The thiophene ring is functionalized with a 3-hydroxy-3-methylbut-1-yn-1-yl group through a Sonogashira–Hagihara cross-coupling reaction.
Indole Derivative Preparation: The indole ring is synthesized separately, often starting from commercially available indole or its derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and indole groups.
Reduction: Reduction reactions can target the formamido group, converting it to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene and indole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under controlled conditions.
Major Products
Oxidation: Oxidized derivatives with ketone or carboxylic acid functionalities.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-{[5-(3-Hydroxy-3-methylbut-1-yn-1-yl)thiophen-2-yl]formamido}-3-(1H-indol-3-yl)propanoic acid has diverse applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its complex structure and functional groups.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex molecules.
Material Science: Used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The compound’s mechanism of action is largely dependent on its functional groups:
Molecular Targets: It can interact with various biological targets, including enzymes and receptors, through hydrogen bonding, π-π interactions, and hydrophobic effects.
Pathways Involved: It may modulate biochemical pathways related to inflammation, oxidative stress, and cell signaling.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-{[5-(3-Hydroxy-3-methylbut-1-yn-1-yl)thiophen-2-yl]formamido}-3-(1H-indol-3-yl)propanoic acid is unique due to its combination of thiophene, indole, and formamido groups, which confer distinct chemical reactivity and biological activity compared to its individual components.
Properties
Molecular Formula |
C21H20N2O4S |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
2-[[5-(3-hydroxy-3-methylbut-1-ynyl)thiophene-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C21H20N2O4S/c1-21(2,27)10-9-14-7-8-18(28-14)19(24)23-17(20(25)26)11-13-12-22-16-6-4-3-5-15(13)16/h3-8,12,17,22,27H,11H2,1-2H3,(H,23,24)(H,25,26) |
InChI Key |
JPTMKLWAVSFLCA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#CC1=CC=C(S1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(2H-tetrazol-5-ylacetyl)amino]ethyl}-2H-tetrazole-5-carboxamide](/img/structure/B11497322.png)
![4-(4-chlorophenyl)-3-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-6-fluoroquinolin-2-ol](/img/structure/B11497330.png)
![Pyrimido[4,5-d]pyrimidin-4(1H)-one, 2,3,5,6,7,8-hexahydro-6-(2-phenylethyl)-1-(2-propenyl)-2-thioxo-](/img/structure/B11497342.png)

![2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(2-oxopyrrolidin-1-yl)benzyl]acetamide](/img/structure/B11497345.png)
![2-(5-Chloro-2-methoxyphenyl)-1,2,4-triazaspiro[4.6]undecane-3-thione](/img/structure/B11497346.png)
![Ethyl 4-({[5-oxo-1-phenyl-3-(thiophen-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11497360.png)
![N-[1-(4-hydroxyphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B11497367.png)
![Methyl 3-({[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]acetyl}amino)thiophene-2-carboxylate](/img/structure/B11497370.png)
![2-[2-methyl-5-(propan-2-yl)phenoxy]-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide](/img/structure/B11497375.png)
![2-(3-chloro-4-hydroxy-5-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11497378.png)
![[1,3,5]Triazine-2,4-diamine, 6-(1-benzo[1,3]dioxol-5-yl-1H-tetrazol-5-ylsulfanylmethyl)-N,N-dimethyl-](/img/structure/B11497383.png)
![methyl 2-{[(3-chlorophenyl)carbamoyl]amino}-3,3,3-trifluoro-2-(1H-indol-3-yl)propanoate](/img/structure/B11497397.png)

